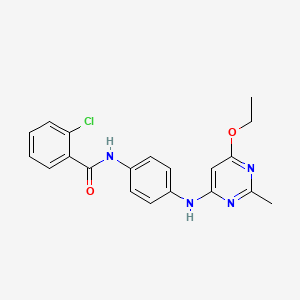
2-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide is a useful research compound. Its molecular formula is C20H19ClN4O2 and its molecular weight is 382.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide is the Src/Abl kinase . Src/Abl kinases are proteins that play crucial roles in cellular signaling pathways, particularly those involved in cell growth and division. They are often implicated in the development and progression of certain types of cancer.
Mode of Action
The compound interacts with its targets, the Src/Abl kinases, by binding to their active sites. This binding inhibits the kinase’s activity, preventing it from phosphorylating other proteins and thus disrupting the signaling pathways it is involved in . The exact nature of this interaction and the resulting changes to the kinase and its downstream targets are still under investigation.
Biochemical Pathways
The inhibition of Src/Abl kinases by this compound affects several biochemical pathways. Most notably, it disrupts pathways involved in cell growth and division, which can lead to the inhibition of cancer cell proliferation .
Result of Action
The primary result of the action of this compound is the inhibition of cancer cell proliferation. By disrupting the activity of Src/Abl kinases, it interferes with the signaling pathways that drive cell growth and division, leading to a decrease in the number of cancer cells .
Biochemical Analysis
Biochemical Properties
These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond .
Cellular Effects
Some related compounds have been identified as potent Src/Abl kinase inhibitors with excellent antiproliferative activity against hematological and solid tumor cell lines .
Molecular Mechanism
Related compounds have been found to inhibit Src/Abl kinases, which play crucial roles in cell growth, differentiation, and survival .
Temporal Effects in Laboratory Settings
Related compounds have shown potent antitumor activity in preclinical assays .
Metabolic Pathways
Related compounds are known to undergo aromatic nucleophilic substitution reactions .
Properties
IUPAC Name |
2-chloro-N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2/c1-3-27-19-12-18(22-13(2)23-19)24-14-8-10-15(11-9-14)25-20(26)16-6-4-5-7-17(16)21/h4-12H,3H2,1-2H3,(H,25,26)(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUGQNFSUGIUGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2,3,3,4,4,4-heptafluoro-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}butan-1-one](/img/structure/B2964002.png)
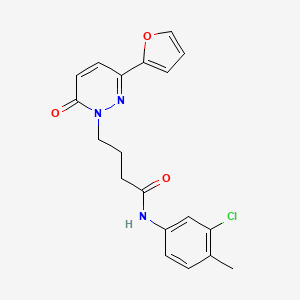
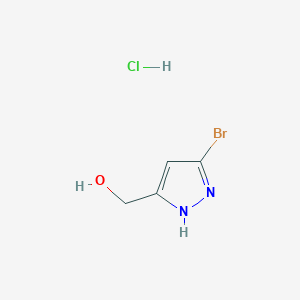
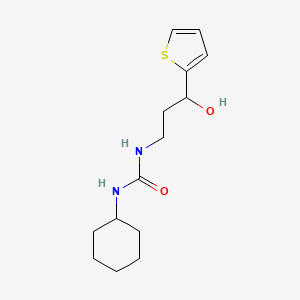

![5-methyl-N-(5-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2964009.png)
![3-[(3,4-dichlorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![2-(1H-1,2,3-benzotriazol-1-yl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2964012.png)
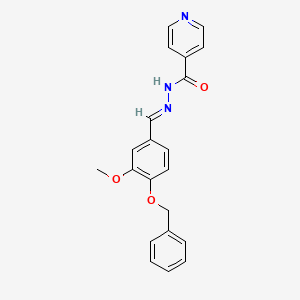
![3-(1-(2-methylbenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2964018.png)
![3-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2964019.png)
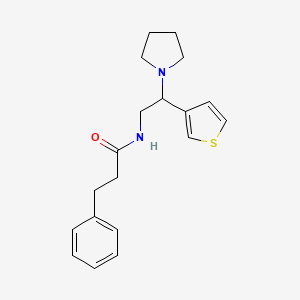
![2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-N-(3-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2964022.png)
![(2E)-N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-3-phenylprop-2-enamide](/img/structure/B2964023.png)
